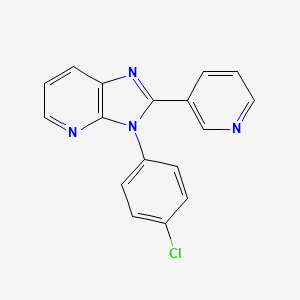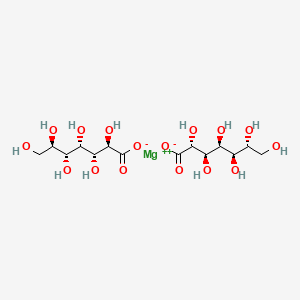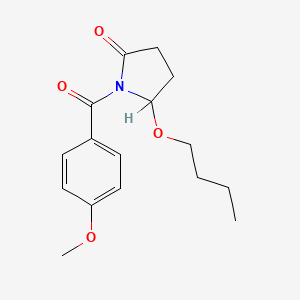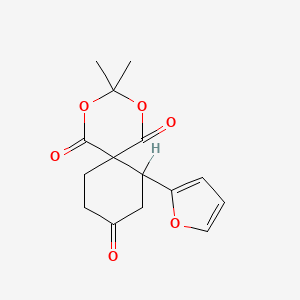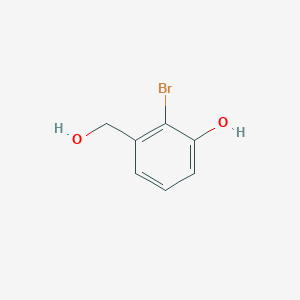
2-Bromo-3-hydroxybenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-hydroxybenzyl alcohol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxybenzyl alcohol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxybenzyl alcohol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Bromo-3-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-hydroxybenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
- Oxidation: 3-Hydroxybenzaldehyde, 3-Hydroxybenzoic acid
- Reduction: 3-Hydroxybenzyl alcohol
- Substitution: Various substituted benzyl alcohol derivatives
科学的研究の応用
2-Bromo-3-hydroxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and bromine groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
作用機序
The mechanism of action of 2-Bromo-3-hydroxybenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.
類似化合物との比較
- 3-Hydroxybenzyl alcohol
- 2-Bromo-4-hydroxybenzyl alcohol
- 2-Chloro-3-hydroxybenzyl alcohol
Comparison: 2-Bromo-3-hydroxybenzyl alcohol is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form specific hydrogen and halogen bonds. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
特性
CAS番号 |
1260761-47-4 |
|---|---|
分子式 |
C7H7BrO2 |
分子量 |
203.03 g/mol |
IUPAC名 |
2-bromo-3-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H7BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 |
InChIキー |
ZLSHFFBCOUQVFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


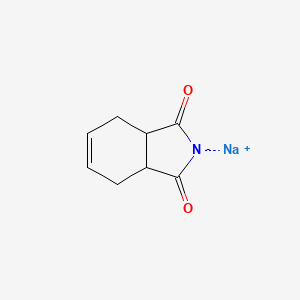

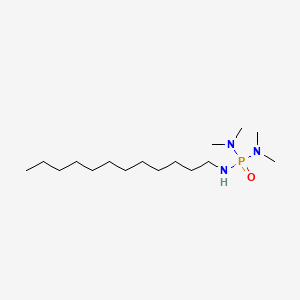

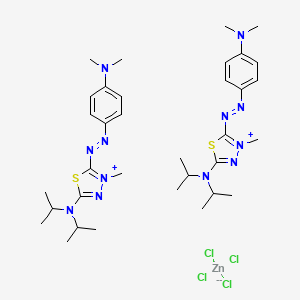
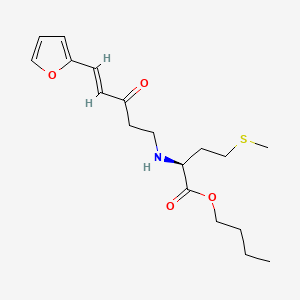
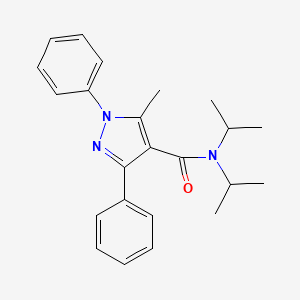
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)

